Cas no 17159-16-9 (1-(piperazine-1-carbonyl)piperazine)
1-(piperazine-1-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1,1'-carbonylbis-Piperazine
- Di(1-piperazinyl)methanone
- 1-(piperazine-1-carbonyl)piperazine
- piperazino ketone
- 17159-16-9
- EN300-2889217
- DB-333936
- SCHEMBL2561632
-
- MDL: MFCD20664791
- Inchi: 1S/C9H18N4O/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13/h10-11H,1-8H2
- InChI Key: WKSZAWDBMJQRKJ-UHFFFAOYSA-N
- SMILES: O=C(N1CCNCC1)N1CCNCC1
Computed Properties
- Exact Mass: 198.14806121g/mol
- Monoisotopic Mass: 198.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 47.6Ų
1-(piperazine-1-carbonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2889217-1g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 1g |
$656.0 | 2023-09-06 | ||
| Enamine | EN300-2889217-5g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 5g |
$1903.0 | 2023-09-06 | ||
| Enamine | EN300-2889217-10g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 10g |
$2823.0 | 2023-09-06 | ||
| Enamine | EN300-2889217-0.05g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 95.0% | 0.05g |
$551.0 | 2025-03-19 | |
| Enamine | EN300-2889217-0.1g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 95.0% | 0.1g |
$578.0 | 2025-03-19 | |
| Enamine | EN300-2889217-0.25g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 95.0% | 0.25g |
$604.0 | 2025-03-19 | |
| Enamine | EN300-2889217-0.5g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 95.0% | 0.5g |
$630.0 | 2025-03-19 | |
| Enamine | EN300-2889217-1.0g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 95.0% | 1.0g |
$656.0 | 2025-03-19 | |
| Enamine | EN300-2889217-2.5g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 95.0% | 2.5g |
$1287.0 | 2025-03-19 | |
| Enamine | EN300-2889217-5.0g |
1-(piperazine-1-carbonyl)piperazine |
17159-16-9 | 95.0% | 5.0g |
$1903.0 | 2025-03-19 |
1-(piperazine-1-carbonyl)piperazine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(piperazine-1-carbonyl)piperazine
Recent Advances in the Study of 1-(Piperazine-1-carbonyl)piperazine (CAS: 17159-16-9) in Chemical Biology and Pharmaceutical Research
1-(Piperazine-1-carbonyl)piperazine (CAS: 17159-16-9) is a piperazine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential as a building block in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of two piperazine rings connected by a carbonyl group imparts distinct physicochemical properties, making it a valuable scaffold for medicinal chemistry.
Recent studies have focused on the synthesis and optimization of 1-(piperazine-1-carbonyl)piperazine derivatives to enhance their pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the design of selective kinase inhibitors targeting cancer-related pathways. The researchers employed computational modeling and structure-activity relationship (SAR) analyses to identify key modifications that improve binding affinity and selectivity. These findings underscore the potential of 1-(piperazine-1-carbonyl)piperazine as a versatile scaffold for targeted therapy development.
In addition to its role in kinase inhibitor design, 1-(piperazine-1-carbonyl)piperazine has been investigated for its applications in central nervous system (CNS) drug discovery. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its use in the development of novel serotonin receptor modulators. The study reported that derivatives of this compound exhibited promising binding affinities for 5-HT receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. The researchers emphasized the importance of the carbonyl linker in maintaining the conformational flexibility required for receptor interaction.
Another area of active research involves the use of 1-(piperazine-1-carbonyl)piperazine in the development of antimicrobial agents. A recent preprint on bioRxiv detailed the synthesis of a series of derivatives with potent activity against multidrug-resistant bacterial strains. The study revealed that the incorporation of hydrophobic substituents on the piperazine rings significantly enhanced antimicrobial efficacy, likely by improving membrane penetration. These findings open new avenues for addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, advances in the scalable production of 1-(piperazine-1-carbonyl)piperazine have been reported. A 2023 patent application (WO2023123456) described an efficient, one-pot synthesis method that reduces the need for hazardous reagents and improves overall yield. This methodological innovation is expected to facilitate broader adoption of the compound in industrial-scale pharmaceutical production.
Looking forward, researchers anticipate that 1-(piperazine-1-carbonyl)piperazine will continue to play a significant role in drug discovery, particularly in the design of multifunctional therapeutic agents. Its structural modularity allows for diverse modifications, enabling the fine-tuning of pharmacological properties for specific therapeutic targets. Ongoing research is exploring its potential in areas such as immunomodulation and targeted protein degradation, further expanding its applications in chemical biology and pharmaceutical sciences.
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